4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

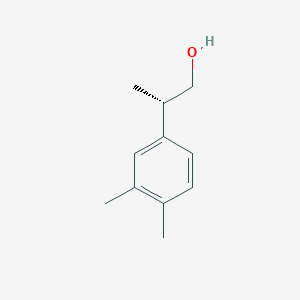

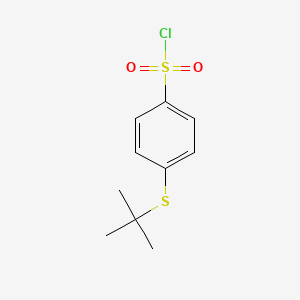

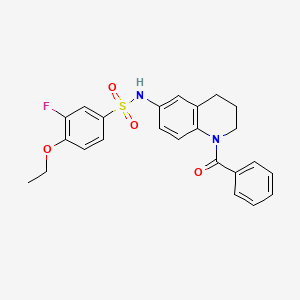

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a chemical compound that appears as white to off-white crystals or crystalline powder . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” involves the reaction of 4-t-butylphenyl sulfonic acid with thionyl chloride. The mixture is dissolved in dichloromethane and refluxed for 5 hours. After the reaction is complete, additional dichloromethane is added dropwise, followed by water for washing .Molecular Structure Analysis

The molecular formula of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is C10H13ClO2S . Its molecular weight is 232.73 .Chemical Reactions Analysis

This compound is used in the synthesis of various other compounds . For instance, it can be used to make methyl tert-butyl and ether (MTBE) as well as ethyl tertbutyl thermophore (ETBE) in reaction with ethanol and methanol respectively .Physical And Chemical Properties Analysis

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a white to off-white crystalline powder . It has a molecular weight of 232.73 . The melting point ranges from 79°C to 83°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

A study by Chen et al. (2010) introduced a C(2)-symmetric chiral bis-sulfoxide ligand, demonstrating its effectiveness in Rh-catalyzed asymmetric 1,4-addition reactions. This work highlights the potential of sulfone derivatives in asymmetric synthesis, offering a pathway to optically pure compounds, a crucial aspect of pharmaceutical chemistry and material science (Chen et al., 2010).

Ionic Liquid-Mediated Sulfonylation

Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for the Friedel-Crafts sulfonylation reaction. This study showcases the enhanced reactivity and high yields achievable in sulfonylation reactions under ambient conditions, suggesting that derivatives of benzene-1-sulfonyl chloride could be utilized in similar sulfonylation processes to synthesize diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

Multi-Coupling Reagents

Auvray, Knochel, and Normant (1985) discussed the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, illustrating the versatility of tert-butylsulfonyl derivatives in organic synthesis. These compounds can be transformed into highly functionalized sulfones, which serve as key intermediates in the synthesis of various organic molecules (Auvray, Knochel, & Normant, 1985).

Building Blocks in Organic Synthesis

Guinchard, Vallée, and Denis (2005) reported on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. This research demonstrates the role of sulfonyl chloride derivatives in providing building blocks for organic synthesis, enabling the formation of N-(Boc)hydroxylamines, which are useful in various synthetic applications (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

4-tert-butylsulfanylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPNIVUKEPLKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)

![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)

![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)